NCI 60 Cell Line Growth Inhibition: Parent Sulfonamide (12) vs. 4-Methylpiperidine Derivative (14c)
In a direct head-to-head comparison within the same NCI 60-cell-line screen at 1×10⁻⁵ M, unsubstituted 5-phenyl-1,3-thiazole-4-sulfonamide (compound 12, NSC 829993) showed an average GP of 100.55% (GP range 77.85–109.32%), indicating no meaningful growth inhibition. Its 4-methylpiperidine derivative 14c (NSC 829989) achieved an average GP of 81.99% with individual cell line GP values as low as 9.28% in RXF 393 renal cancer and 25.52% in RPMI-8226 leukemia [1]. This represents an 18.6 percentage-point improvement in mean GP and demonstrates that the parent sulfonamide is an essential but intrinsically inactive precursor that acquires potent, cell-line-selective antitumor activity only upon derivatization of the sulfonamide group.
| Evidence Dimension | Mean growth percentage (GP) across NCI 60 human tumor cell lines; selected individual cell line GP values |
|---|---|
| Target Compound Data | Compound 12: Average GP = 100.55%; GP range = 77.85–109.32%; most sensitive single line SNB-75 (CNS) GP = 77.85% |
| Comparator Or Baseline | Compound 14c (4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine): Average GP = 81.99%; RPMI-8226 leukemia GP = 25.52%, MOLT-4 leukemia GP = 66.75%, SF-295 CNS GP = 30.71%, RXF 393 kidney cancer GP = 9.28%, HS 578T breast cancer GP = 40.25% |
| Quantified Difference | Δ average GP = 18.56 percentage points; Δ individual line GP up to 91.27 percentage points (RXF 393: 100% baseline vs. 9.28%) |
| Conditions | NCI 60 human tumor cell line panel; single concentration 1×10⁻⁵ M; growth percentage (GP) relative to untreated control (100%); in vitro |
Why This Matters
A procurement decision for the parent sulfonamide rather than pre-formed active derivatives is justified only when the intended application is further SAR exploration via sulfonamide diversification; for direct biological testing, the derivative 14c would be the active comparator.
- [1] Severin, A.O., Pilyo, S.G., Potikha, L.M., & Brovarets, V.S. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 2022, Vol. 92, No. 2, pp. 174–184. DOI: 10.1134/S1070363222020062. View Source
